![molecular formula C19H18N2O3 B2621840 (Z)-7-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide CAS No. 312703-18-7](/img/structure/B2621840.png)
(Z)-7-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the condensation reaction between an appropriate phenol and an amine . For instance, a Schiff base compound 2-methoxy-4-((p-tolylimino)methyl)phenol was synthesized from vanillin and p-toluidine using a solvent-free mechanochemical method . Another example is the synthesis of 2-(p-Tolylimino-methyl)-phenol-copper(II) under microwave conditions .Molecular Structure Analysis
The electronic structure of a similar compound, (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol, has been characterized by the B3LYP/6-31G(d) level using density functional theory . The experimental infrared and electronic absorption spectra have been obtained and compared with the theoretically obtained ones .Chemical Reactions Analysis
Schiff base complexes are continuously studied concerning catalyst, biomedical, and material applications for their structural fundamental and theoretical understanding . Pd(II) Schiff-base complexes have remarkable properties, such as high selectivity and activity by manipulating the ligand environment .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied. For instance, the electronic structure, molecular electrostatic potential map, natural bond orbital, and frontier molecular orbitals of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol have been analyzed .Scientific Research Applications
Electrochemical Recognition of Nitrite Anion
- Characterization : It has been synthesized and characterized using various techniques, including ESI-MS, single-crystal X-ray diffraction, NMR (1H NMR, 13C NMR, and 2D NMR), ATR-FTIR, UV-Visible, and SEM .
- Chemical Reactivity : Theoretical studies using DFT methods reveal its chemical reactivity. The compound exhibits high reactivity and low kinetic stability .
- Application : 2E-Peaemp is employed for electrochemical recognition of nitrite ions. A modified electrode (rGO-GC/2E-Peaemp) shows significant current responses toward NO2− in the concentration range of 0–4 mM, with a low limit of detection (LOD = 0.83 μM) .
Antimicrobial and Antioxidant Activities
- Characterization : L was characterized using 1H-NMR, 13C-NMR, IR, electronic spectra analyses, exact mass, and melting point. The Co(II) complex formation was confirmed .
- Antimicrobial Activity : L exhibits in vitro antimicrobial activity against gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis, and Haemolytic Staphylococcus aureus), gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli, and Klebsiella sp.), and fungi (Aspergillus niger, Trichoderma viride, and Penicillium citrinum) .
- Antioxidant Activity : L and its Co(II) complex were evaluated against DPPH, H2O2, and NO radicals. Their reducing power abilities were also assessed .
Metal Complexes with Schiff Bases
- Specific Example : While not directly related to our compound, Schiff bases containing oxygen and nitrogen donor atoms are excellent chelating agents for metal ions. Some metal complexes with Schiff bases have potential biomedical applications .
Other Potential Fields
Safety and Hazards
Future Directions
Future research could focus on the development of new therapeutic ligands which selectively bind to estrogen alpha receptor and inhibit estrogen-dependent proliferative activity . Additionally, the design and synthesis of new Schiff base compounds and their complexes for various applications in drug development and material science could be explored.
properties
IUPAC Name |
7-ethoxy-2-(4-methylphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-3-23-15-9-6-13-10-16(18(20)22)19(24-17(13)11-15)21-14-7-4-12(2)5-8-14/h4-11H,3H2,1-2H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSPDYJJBAEYAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=NC3=CC=C(C=C3)C)O2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-7-ethoxy-2-(p-tolylimino)-2H-chromene-3-carboxamide |
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